molecular formula C12H22F2N2O2 B2944452 Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate CAS No. 2305253-56-7

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate

Cat. No. B2944452
CAS RN: 2305253-56-7
M. Wt: 264.317
InChI Key: ITRIBVSQLQJTDR-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate is a chemical compound . It is used as a laboratory chemical and in the synthesis of substances . The compound is part of a class of molecules that take on unique three-dimensional profiles due to the underlying spirocyclic scaffold .

Scientific Research Applications

Synthesis and Molecular Applications

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate is involved in innovative synthetic pathways, enabling the construction of complex molecular structures important in pharmaceuticals and materials science. For example, it plays a crucial role in the oxidative rearrangement of indoles, leading to the synthesis of the EFHG-tetracyclic core of diazonamide A, a marine secondary metabolite with significant biological activity (Poriel et al., 2007). Additionally, it is used in the asymmetric Mannich-type reaction with diazoacetate, showcasing its versatility in creating chiral molecules with high enantioselectivities (Hashimoto et al., 2011).

Advancements in Heterocyclic Chemistry

In heterocyclic chemistry, this compound facilitates the synthesis of quinoxalines from (E)-3-Diazenylbut-2-enes, offering a straightforward method for creating 3-methylquinoxaline-2-carboxylates. This capability is pivotal in developing compounds with potential pharmacological applications (Attanasi et al., 2001).

Fluorous Synthesis and Protecting Groups

In fluorous synthesis, fluorinated analogues of tert-butyl alcohol, related to this compound, have emerged as novel protecting groups. These analogues efficiently protect and immobilize medium-size nonpolar carboxylic acids in a fluorous phase, demonstrating the compound's relevance in modern synthetic methodologies (Pardo et al., 2001).

Catalysis and Reaction Mechanisms

The tert-butyl group, exemplified by this compound, is integral in catalysis and reaction mechanisms. Its involvement in copper-catalyzed direct C-H oxidative trifluoromethylation highlights its utility in introducing trifluoromethyl groups to heteroarenes, a modification crucial for pharmaceuticals and agrochemicals (Chu & Qing, 2012).

Pharmaceutical Applications

Beyond synthetic applications, this compound is instrumental in the development of pharmaceutical agents. It serves as a key intermediate in the synthesis of potent and orally available malonyl-CoA decarboxylase inhibitors, demonstrating its potential in treating ischemic heart diseases and highlighting its impact on medicinal chemistry (Cheng et al., 2006).

Safety and Hazards

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s recommended to avoid dust formation and breathing vapors, mist, or gas .

Mechanism of Action

Target of Action

Tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate is a complex organic compound. Similar compounds are often used as building blocks in the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes .

properties

IUPAC Name

tert-butyl 3,3-difluoro-1,5-diazonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O2/c1-11(2,3)18-10(17)16-7-5-4-6-15-8-12(13,14)9-16/h15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRIBVSQLQJTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCNCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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